molecular formula C10H8F2O4 B13184092 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B13184092
M. Wt: 230.16 g/mol
InChI Key: UFBPHVDGSXGLDH-UHFFFAOYSA-N
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Description

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a synthetic organic compound characterized by the presence of fluorine atoms at the 6th and 7th positions of the benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable dihydroxybenzene derivative with a fluorinating agent to introduce the fluorine atoms at the desired positions. This is followed by cyclization to form the benzodioxine ring and subsequent carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atoms and other substituents on the benzodioxine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and influencing the compound’s overall electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzodioxine ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which differentiate it from other similar compounds. The presence of fluorine atoms also contributes to its unique behavior in chemical and biological systems, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8F2O4

Molecular Weight

230.16 g/mol

IUPAC Name

6,7-difluoro-3-methyl-2H-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C10H8F2O4/c1-10(9(13)14)4-15-7-2-5(11)6(12)3-8(7)16-10/h2-3H,4H2,1H3,(H,13,14)

InChI Key

UFBPHVDGSXGLDH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CC(=C(C=C2O1)F)F)C(=O)O

Origin of Product

United States

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